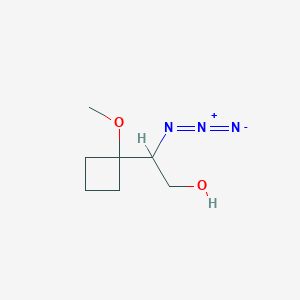

2-Azido-2-(1-methoxycyclobutyl)ethanol

Description

Significance of Azido (B1232118) Functionality in Modern Synthetic Methodologies

The azido group (-N₃) has transitioned from being a mere precursor to amines to a versatile functional handle with broad applications in organic chemistry, chemical biology, and materials science. wikipedia.orgmasterorganicchemistry.com Its significance stems from a combination of stability under various reaction conditions and a rich and diverse reactivity profile. masterorganicchemistry.com

One of the most prominent applications of the azido group is in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgresearchgate.net This reaction provides a highly efficient and selective method for the formation of 1,2,3-triazole linkages, which are valuable for their stability and ability to mimic peptide bonds. cmu.edu Beyond cycloadditions, azides can be readily transformed into a variety of other nitrogen-containing functional groups. For instance, they can be reduced to primary amines via methods such as the Staudinger reaction or catalytic hydrogenation, offering a mild alternative to other amine synthesis protocols. masterorganicchemistry.com The azido group can also serve as a masked amino group, stable to a range of synthetic transformations where a free amine would be problematic. wikipedia.org

Strategic Importance of Strained Cyclic Ethers (e.g., Methoxycyclobutane (B91622) Derivatives) in Complex Molecule Construction

Strained cyclic ethers, particularly derivatives of cyclobutane (B1203170), represent valuable building blocks in the synthesis of complex organic molecules. organic-chemistry.orgcommonorganicchemistry.comrsc.org The inherent ring strain in these four-membered rings imparts unique reactivity and conformational properties that can be harnessed for sophisticated molecular construction. organic-chemistry.orgcommonorganicchemistry.com Cyclobutane derivatives introduce a three-dimensional element into molecular structures, which is increasingly sought after in medicinal chemistry to improve physicochemical properties and explore novel pharmacophore space. cmu.edu

The presence of a methoxy (B1213986) group on the cyclobutane ring, as in methoxycyclobutane derivatives, further enhances the synthetic utility of this scaffold. The ether linkage can influence the reactivity of the ring and provide a handle for further functionalization. The strained nature of the cyclobutane ring can be exploited in ring-opening and ring-expansion reactions, providing access to a diverse array of linear and larger cyclic structures that would be challenging to synthesize through other means. commonorganicchemistry.com This strain-driven reactivity allows for the construction of complex molecular frameworks under mild conditions. synquestlabs.comnih.gov

Rationale for Research on 2-Azido-2-(1-methoxycyclobutyl)ethanol as a Multifunctional Building Block

The rationale for investigating "this compound" lies in its unique combination of three key structural and functional elements: a primary alcohol, a tertiary azide (B81097), and a methoxycyclobutane ring. This trifecta of functionalities within a single, relatively compact molecule presents a wealth of opportunities for its application as a versatile building block in organic synthesis. organic-chemistry.orggoogle.com

The primary alcohol offers a readily available site for derivatization through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The tertiary azide, positioned at a quaternary center, not only introduces a stable nitrogen source but also sets the stage for the creation of sterically hindered nitrogen-containing structures. Its participation in click chemistry or reduction to a tertiary amine provides access to complex architectures. masterorganicchemistry.com Simultaneously, the strained methoxycyclobutane moiety can be leveraged for ring-opening or rearrangement reactions to construct more elaborate carbocyclic or heterocyclic systems. commonorganicchemistry.com

The co-localization of these functional groups suggests the potential for intramolecular reactions and the development of novel cascade sequences, leading to the rapid assembly of complex molecular scaffolds from a single precursor. Therefore, "this compound" is poised to be a valuable tool for synthetic chemists, enabling the efficient construction of diverse and intricate molecules for applications in drug discovery, materials science, and beyond.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-2-(1-methoxycyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHRSBCZIYNREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido 2 1 Methoxycyclobutyl Ethanol

Convergent and Divergent Synthetic Pathways to the 2-Azidoethanol Core

The formation of the 2-azidoethanol moiety is a critical step in the synthesis of the target compound. This can be achieved either by forming the C-O and C-N bonds concurrently from an alkene precursor (convergent) or by interconverting functional groups on an existing two-carbon scaffold (divergent).

Alkene Hydroxyazidation Strategies for β-Azido Alcohol Formation

A convergent approach to β-azido alcohols involves the direct difunctionalization of an alkene, in this case, a hypothetical precursor like 1-(1-methoxycyclobutyl)ethene. This method is highly atom-economical and can establish the required stereochemistry in a single step.

Recent advances in catalysis have enabled the direct addition of an azide (B81097) and a hydroxyl group across a double bond. These methods often utilize transition metals to facilitate the reaction under mild conditions.

One notable development is the use of manganese catalysts for the aerobic oxidative hydroxyazidation of olefins. nih.govacs.org This method is advantageous due to its use of an inexpensive catalyst and air as the terminal oxidant, making it a practical and sustainable option. nih.govorganic-chemistry.org The reaction proceeds efficiently at room temperature and demonstrates a broad substrate scope, accommodating various types of alkenes. organic-chemistry.orgbohrium.com The mechanism involves the manganese-catalyzed generation of an azido (B1232118) radical, which then adds to the alkene. acs.org A subsequent reaction with molecular oxygen leads to a peroxyl radical intermediate, which is then reduced to the final β-azido alcohol. chemrevlett.com Density Functional Theory (DFT) calculations have indicated that the manganese catalyst plays a dual role in both generating the azido radical and stabilizing the peroxyl radical intermediate. nih.gov

| Catalyst | Azide Source | Oxidant | Solvent System | Temperature | Yield Range | Reference |

| MnBr₂ | TMSN₃ | Air (O₂) | MeCN/H₂O | Room Temp. | Moderate to Quantitative | chemrevlett.com |

| (Cl₂SnO)n | TMSN₃ | BTSP | DCM | Room Temp. | Reasonable | chemrevlett.com |

This table presents examples of catalytic systems for the direct hydroxyazidation of alkenes.

Oxidative methods provide an alternative route to β-azido alcohols from alkenes, often employing stoichiometric oxidants or catalytic systems that generate a reactive azide species. organic-chemistry.orgchemrevlett.com These reactions are typically regioselective, with the azide group adding to the less substituted carbon of the double bond in terminal alkenes. chemrevlett.com

An efficient manganese-catalyzed aerobic oxidative hydroxyazidation serves as a prime example of this approach. organic-chemistry.orgacs.org The reaction is highly efficient and operates under mild conditions, using air as the oxidant. organic-chemistry.org This process involves the generation of azido radicals, which add to the olefin, followed by trapping with oxygen and subsequent reduction to the desired product. organic-chemistry.org The versatility of this method is highlighted by its tolerance for a wide range of olefin substrates, including styrenes, internal alkenes, and unactivated terminal olefins. organic-chemistry.org

Another strategy involves the use of an iodine catalyst. For instance, the combination of molecular iodine with an oxidant can achieve the regio- and stereodivergent azidohydroxylation of alkenes. chemrevlett.com Additionally, hypervalent iodine reagents, such as a pre-formed N₃-iodine(III) complex, can act as a source of azido radicals for the azidooxygenation of alkenes. organic-chemistry.org

| Reagent System | Alkene Type | Key Features | Reference |

| MnBr₂ / TMSN₃ / Air | Styrenes, Internal, Unactivated | Inexpensive catalyst, mild conditions, high efficiency | organic-chemistry.orgorganic-chemistry.org |

| I₂ / NaN₃ / Co-oxidant | General Alkenes | Regio- and diastereoselective | google.com |

| N₃-Iodine(III) reagent / TEMPONa | General Alkenes | Clean N₃-radical precursor | organic-chemistry.org |

This table summarizes various oxidative approaches for the hydroxyazidation of alkenes.

Nucleophilic Displacement Routes for Azido Group Installation

Divergent strategies rely on the conversion of a pre-existing functional group on a two-carbon scaffold into an azide. These are typically robust and predictable reactions, often proceeding via an S N 2 mechanism.

A common and effective method for synthesizing azides from alcohols involves a two-step process where the hydroxyl group is first converted into a good leaving group, which is then displaced by an azide nucleophile. nih.gov

One of the most widely used methods for this transformation is the Mitsunobu reaction. acs.orgorganic-chemistry.org This reaction activates the alcohol in situ using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.org The activated alcohol is then susceptible to nucleophilic attack by an azide source, often hydrazoic acid or its equivalent. acs.orgcmu.edu A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center. organic-chemistry.org However, a drawback can be the formation of phosphine oxide byproducts, which can sometimes be challenging to remove. commonorganicchemistry.com

Alternatives to the classical Mitsunobu conditions have been developed to circumvent the use of hazardous reagents like hydrazoic acid or to simplify purification. These include using diphenyl phosphorazidate (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cmu.educommonorganicchemistry.com Another approach involves activating the alcohol as a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent S N 2 displacement by sodium azide. nih.gov More direct, one-pot procedures have also been reported, such as using a combination of triphenylphosphine, iodine, and imidazole with sodium azide. ias.ac.in

| Method | Activating Reagents | Azide Source | Key Features | Reference |

| Mitsunobu Reaction | PPh₃ / DEAD | HN₃ (or equivalent) | Inversion of stereochemistry | organic-chemistry.orgcmu.edu |

| DPPA/DBU | DPPA / DBU | DPPA | Avoids phosphine oxide byproducts | cmu.educommonorganicchemistry.com |

| Sulfonate Ester Formation | TsCl or MsCl / Base | NaN₃ | Two-step, reliable for many substrates | nih.gov |

| Phosphate Activation | bis(2,4-dichlorophenyl) chlorophosphate / DMAP | NaN₃ | One-pot, mild conditions | acs.orgorganic-chemistry.org |

| Iodo-mediated Azidation | PPh₃ / I₂ / Imidazole | NaN₃ | One-pot, efficient | ias.ac.in |

This table outlines different methods for the conversion of hydroxyl groups to azides.

The synthesis of 2-azidoethanol via a halogen-azide exchange is a classic and straightforward example of a nucleophilic substitution reaction. rsc.orgrsc.org This method involves treating a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, with an azide salt, most commonly sodium azide (NaN₃). chemicalbook.com

The reaction is typically performed in a polar solvent, such as water or dimethylformamide (DMF), to facilitate the dissolution of the azide salt and promote the S N 2 reaction mechanism. rsc.orgrsc.org When using 2-bromoethanol, the bromide ion is an excellent leaving group, often allowing the reaction to proceed to high yields. rsc.org For example, refluxing 2-bromoethanol with sodium azide in water can produce 2-azidoethanol in good yield. rsc.org Similarly, 2-chloroethanol can be converted to 2-azidoethanol by heating with sodium azide in a suitable solvent like DMF. rsc.org The reaction conditions can sometimes be accelerated using microwave irradiation. anilmishra.name

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 2-Bromoethanol | Sodium Azide | Water | Reflux, 20 h | 68% | rsc.org |

| 2-Chloroethanol | Sodium Azide | Water | 80 °C, overnight | 81% | chemicalbook.com |

| 2-Chloroethanol | Sodium Azide | DMF | 90 °C, 5 h | - | rsc.org |

| 2-Chloroethanol | Sodium Azide | - | Microwave, 28 min | 84% | anilmishra.name |

This table provides examples of reaction conditions for the synthesis of 2-azidoethanol via halogen-azide exchange.

Reduction of Azidoketone Precursors to Azido Alcohols

The conversion of α-azido ketones to the corresponding azido alcohols is a critical step in forming the azido alcohol substructure of the target molecule. This transformation involves the selective reduction of the ketone's carbonyl group to a hydroxyl group, while leaving the azide functionality intact. The choice of reducing agent is paramount to the success of this reaction, as the azide group can be susceptible to reduction under certain conditions.

A common strategy for this conversion is the use of hydride-based reducing agents. The chemoselective reduction of the carbonyl group in the presence of an azide is often achievable. For instance, α-azido ketones have been utilized in the synthesis of 1,2-amino alcohols or α-amino ketones by carefully controlling the reduction conditions. nih.gov

Detailed research findings on the reduction of α-azido ketones to β-azido alcohols highlight the utility of various reagents and conditions. The selection of the appropriate reducing agent and reaction parameters can influence the yield and stereochemical outcome of the reaction.

Table 1: Selected Reducing Agents for the Conversion of α-Azido Ketones to β-Azido Alcohols

| Reducing Agent | Typical Conditions | Substrate Scope | Observations |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol or ethanol, 0 °C to room temperature | Aliphatic and aromatic α-azido ketones | Generally mild and effective for carbonyl reduction without affecting the azide group. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, low temperatures (e.g., -78 °C) | Broad applicability | A powerful reducing agent that may also reduce the azide group if conditions are not carefully controlled. |

| Diisobutylaluminium hydride (DIBAL-H) | Aprotic solvents (e.g., toluene, CH₂Cl₂), low temperatures | Effective for selective reductions | Often used for the partial reduction of esters and lactones, but can also be applied to ketones. |

Strategies for Constructing the 1-Methoxycyclobutyl Moiety

The synthesis of the 1-methoxycyclobutyl portion of the target molecule presents its own set of challenges, primarily related to the formation of the strained four-membered ring and the installation of a methoxy (B1213986) group on a quaternary carbon.

Formation of the Cyclobutane (B1203170) Ring System in Target Molecules

The construction of the cyclobutane core is a foundational aspect of the synthesis. Due to the inherent ring strain of the four-membered ring, specialized methods are often required. baranlab.orgresearchgate.net A variety of synthetic methods are available for creating cyclobutane derivatives, allowing for regioselective and stereoselective outcomes. researchgate.netnih.gov

Common strategies for forming cyclobutane rings include:

[2+2] Cycloadditions: This method involves the reaction of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions are a classic approach. baranlab.org More recently, transition metal-catalyzed versions have expanded the scope and efficiency of this transformation. baranlab.orgorganic-chemistry.org The use of visible light in the presence of a ruthenium(II) photocatalyst allows for the efficient heterodimerization of dissimilar acyclic enones to produce cyclobutane structures with excellent diastereoselectivity. organic-chemistry.org

Ring Expansion Reactions: Strained carbocyclic molecules like cyclopropanes can undergo ring expansion to form cyclobutanes. nih.gov For instance, the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov

Intramolecular Cyclization: Halide-tethered styrenes can undergo copper hydride-catalyzed enantioselective intramolecular hydroalkylation to synthesize enantioenriched cyclobutanes. organic-chemistry.org

Introduction and Functionalization of the Methoxy Ether Linkage

The introduction of the methoxy group at a tertiary carbon center of the cyclobutane ring requires specific etherification methodologies, as traditional methods may be inefficient due to steric hindrance.

The Williamson ether synthesis is a classical method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com However, this reaction is most effective with primary alkyl halides. masterorganicchemistry.comwikipedia.org With tertiary alkyl halides, elimination reactions tend to predominate due to steric hindrance and the basicity of the alkoxide. masterorganicchemistry.combyjus.comscienceinfo.com Therefore, direct application of the Williamson synthesis to form a tertiary ether on the cyclobutane ring is generally not feasible.

To circumvent the limitations of the Williamson synthesis for tertiary ethers, alternative methods are employed:

S(_N)1 Reactions: Ethers of tertiary alcohols can be synthesized through S(_N)1 reactions of tertiary alkyl halides with an alcohol.

Alkoxymercuration-Demercuration: This two-step process provides a reliable method for the synthesis of ethers from alkenes without the issue of carbocation rearrangements. libretexts.orgstudy.com The reaction of an alkene with an alcohol in the presence of a mercury salt (like mercuric acetate) forms an alkoxymercury intermediate, which is then reduced with sodium borohydride to yield the ether. study.com This method follows Markovnikov's regioselectivity, with the alkoxy group adding to the more substituted carbon of the double bond. libretexts.org

Table 2: Comparison of Etherification Methods for Tertiary Alcohols

| Method | General Reaction | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | R-X + R'-O⁻ → R-O-R' | Broad scope for primary alkyl halides. | Prone to elimination with secondary and tertiary alkyl halides. masterorganicchemistry.combyjus.com |

| S(_N)1 Reaction with Alcohols | R-X (tert) + R'-OH → R-O-R' | Can form tertiary ethers. | Carbocation rearrangements can lead to mixed products. |

| Alkoxymercuration-Demercuration | Alkene + R-OH + 1) Hg(OAc)₂ 2) NaBH₄ → Ether | Avoids carbocation rearrangements; follows Markovnikov's rule. libretexts.org | Involves the use of toxic mercury reagents. |

Recent advancements in synthetic chemistry have led to the development of redox-mediated strategies for the formation of sterically hindered ethers. rsc.org These methods often involve the generation of highly reactive intermediates under mild conditions.

One such approach is the electrochemical oxidation of carboxylic acids to generate high-energy carbocations. These carbocations can then be trapped by an alcohol to form hindered ethers under non-acidic conditions. nih.gov This method has been shown to be effective for a wide range of substrates, including those with acid-labile functional groups. nih.gov

Another strategy involves the photoredox-mediated intermolecular trapping of alkoxyl radicals by silyl enol ethers, which allows for the introduction of various alkoxy groups into ketones and amides. organic-chemistry.org Transition metal-mediated alkene difunctionalization also presents opportunities for the redox-mediated synthesis of α-tertiary ethers. rsc.org For example, palladium-catalyzed carboalkoxylation of alkenes can be employed. rsc.org

Integration of Azido Alcohol and Methoxycyclobutyl Substructures

The final challenge in the synthesis of 2-Azido-2-(1-methoxycyclobutyl)ethanol lies in the strategic integration of the two key substructures. A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond formed by the reduction of the azidoketone or at the ether linkage.

A potential forward synthetic route could commence with a suitable cyclobutanone derivative. The synthesis might proceed as follows:

α-Azidation of Cyclobutanone: Introduction of the azide group at the α-position to the carbonyl group. This could potentially be achieved through various methods for the synthesis of α-azido ketones. nih.gov

Formation of the Tertiary Alcohol: A Grignard reaction or a similar nucleophilic addition to the ketone could be envisioned to form a tertiary alcohol on the cyclobutane ring.

Etherification: The subsequent methylation of the tertiary alcohol would lead to the 1-methoxycyclobutyl moiety. Given the steric hindrance, redox-mediated methods or specialized acid-catalyzed etherifications might be necessary.

Reduction of the Azide: The final step would involve the reduction of the azide group to an amine, followed by diazotization and substitution to form the primary alcohol. However, a more direct approach would be preferable.

An alternative and more likely strategy would involve:

Synthesis of 1-methoxycyclobutanecarbaldehyde: This would serve as a key intermediate.

Cyanohydrin Formation followed by Azide Displacement: Reaction with a cyanide source to form a cyanohydrin, which could then be converted to the corresponding α-azido nitrile.

Reduction: Reduction of the nitrile to the corresponding aldehyde, followed by reduction to the primary alcohol.

A more direct approach for the formation of the azido alcohol functionality is the ring-opening of an epoxide with an azide nucleophile. organic-chemistry.org A synthetic sequence could therefore involve:

Formation of a Methoxycyclobutyl-substituted Epoxide: This could be synthesized from a corresponding alkene.

Regioselective Ring-Opening: Reaction of the epoxide with sodium azide to introduce both the azide and hydroxyl groups in a single step. organic-chemistry.org

The successful synthesis of this compound would rely on the careful selection and optimization of each of these steps to ensure compatibility with the various functional groups present in the molecule.

Stereocontrolled Coupling Reactions

A primary strategy for the stereocontrolled synthesis of this compound would likely involve the regioselective and stereoselective ring-opening of a suitable epoxide precursor, such as 2-(1-methoxycyclobutyl)oxirane. The reaction of epoxides with an azide source, like sodium azide, is a well-established method for generating β-azido alcohols. orgchemres.orgorganic-chemistry.org The stereochemistry of the product is typically controlled by an S(_N)2 mechanism, which results in an inversion of configuration at the carbon atom attacked by the azide nucleophile.

The regioselectivity of the epoxide opening is a critical factor. For an unsymmetrical epoxide like 2-(1-methoxycyclobutyl)oxirane, the azide can attack either the more or less substituted carbon of the epoxide ring. The outcome can be influenced by the reaction conditions and the choice of catalyst. cmu.edu The use of chiral Lewis acid catalysts, such as chromium-salen complexes, has been shown to facilitate the asymmetric ring-opening of meso-epoxides with high enantioselectivity. mdpi.comacs.org This approach could be adapted to a kinetic resolution of a racemic 2-(1-methoxycyclobutyl)oxirane, or a desymmetrization of a prochiral precursor, to yield an enantiomerically enriched product.

Another potential stereocontrolled coupling reaction is the catalytic asymmetric haloazidation of an alkene precursor, 1-methoxy-1-vinylcyclobutane. This reaction, catalyzed by a chiral iron(II) complex, can achieve regio- and enantioselective α-halo-β-azido difunctionalization. organic-chemistry.org The resulting α-halo-β-azido intermediate could then be converted to the desired this compound through a subsequent substitution or reduction step.

The following table illustrates typical conditions and outcomes for the stereocontrolled synthesis of β-azido alcohols from epoxides, which could be analogous to the synthesis of the target compound.

| Epoxide Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Styrene Oxide | NaN₃ | Cerium(III) chloride, H₂O/CH₃CN | 2-Azido-1-phenylethanol | 92 | High regioselectivity organic-chemistry.org |

| Cyclohexene Oxide (meso) | TMSN₃ | Chiral (salen)Cr(III) complex | (1R,2R)-2-Azidocyclohexanol | 85-95 | >95% ee mdpi.com |

| 1,2-Epoxyoctane | NaN₃ | Oxone®, H₂O/CH₃CN | 1-Azido-2-octanol | 94 | High regioselectivity organic-chemistry.org |

Cascade and One-Pot Transformations

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. 20.210.105 For the synthesis of this compound, a potential one-pot strategy could involve the direct hydroxyazidation of an alkene precursor, 1-methoxy-1-vinylcyclobutane. chemrevlett.comchemrevlett.com This transformation simultaneously introduces both the azide and hydroxyl functionalities across the double bond. Manganese-catalyzed aerobic oxidative hydroxyazidation of olefins using trimethylsilyl azide (TMSN₃) as the azide source is a notable example of such a process. organic-chemistry.org This method is advantageous due to its use of an inexpensive catalyst and mild reaction conditions. organic-chemistry.org

Alternatively, a one-pot synthesis can be designed starting from the corresponding epoxide. The use of Brønsted acidic ionic liquids as catalysts allows for the efficient ring-opening of epoxides with sodium azide in water at room temperature. pnu.ac.irpnu.ac.ir This "green" approach could be followed by an in-situ reduction or other functional group transformation, all within the same reaction vessel. Another approach utilizes a heterogeneous magnetic nanocatalyst for the regioselective azidolysis of epoxides, which can be easily recovered and reused. orgchemres.org

A hypothetical cascade reaction for the synthesis of the target compound could begin with the epoxidation of 1-methoxy-1-vinylcyclobutane, followed by an in-situ enzyme-catalyzed ring-opening. Chemo-enzymatic cascades, for instance, have been developed where a chemical epoxidation is followed by a halohydrin dehalogenase-catalyzed azidolysis. proquest.com

The table below summarizes some one-pot methodologies for the synthesis of β-azido alcohols that could be applicable to the target molecule.

| Starting Material | Reagents | Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| Alkene | TMSN₃, O₂ (air) | MnBr₂ | Aerobic Oxidative Hydroxyazidation | β-Azido alcohol | organic-chemistry.org |

| Epoxide | NaN₃, H₂O | Brønsted Acidic Ionic Liquid | Regioselective Azidolysis | β-Azido alcohol | pnu.ac.irpnu.ac.ir |

| Alkene | NaN₃ | Styrene Monooxygenase & Halohydrin Dehalogenase | Epoxidation & Azidolysis | Chiral β-Azido alcohol | proquest.com |

Chemoenzymatic and Stereoselective Approaches in Synthesis of Chiral Enantiomers/Diastereomers of this compound

The synthesis of single enantiomers or diastereomers of this compound is of significant interest, and chemoenzymatic methods provide powerful tools to achieve this. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical synthesis. utupub.fi

One prominent strategy is the stereoselective reduction of a prochiral α-azido ketone precursor, 1-azido-1-(1-methoxycyclobutyl)ethan-2-one. A wide variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can catalyze the reduction of α-azido ketones to the corresponding β-azido alcohols with high enantioselectivity. nih.govmdpi.com Marine-derived fungi have shown particular promise in the stereoselective bioreduction of α-azido ketones, yielding products with excellent enantiomeric excess. researchgate.netnih.gov

Another powerful chemoenzymatic method is the kinetic resolution of a racemic mixture of this compound. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. acs.orgnih.gov For instance, Candida antarctica lipase B (often immobilized as Novozym 435) is a highly effective biocatalyst for the resolution of β-azido alcohols. organic-chemistry.org

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. acs.orgnih.gov This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgacs.orgnih.gov Ruthenium catalysts are often used for the racemization of the alcohol, and when coupled with a lipase-catalyzed acylation, can provide the desired enantiomerically pure acetate in near-quantitative yield. organic-chemistry.orgacs.orgnih.gov

The following table presents data on chemoenzymatic approaches for the synthesis of chiral azido alcohols, which could be adapted for the target compound.

| Method | Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Stereoselective Reduction | Penicillium citrinum (marine fungus) | 2-Azido-1-(4-methoxyphenyl)ethan-1-one | (R)-2-Azido-1-(4-methoxyphenyl)ethanol | >99 | >99 researchgate.net |

| Kinetic Resolution | Pseudomonas cepacia Lipase (PS-D) | rac-3-Azido-1-phenyl-1-propanol | (R)-3-Azido-1-phenyl-1-propanol | ~50 | >99 researchgate.net |

| Dynamic Kinetic Resolution | Candida antarctica Lipase B & Ru catalyst | rac-2-Azido-1-phenylethanol | (R)-2-Azido-1-phenylethyl acetate | 98 | >99 acs.orgnih.gov |

Reaction Mechanisms and Catalytic Systems in the Synthesis and Transformation of 2 Azido 2 1 Methoxycyclobutyl Ethanol

Mechanistic Insights into Azido (B1232118) Group Formation and Reactivity

The introduction and transformation of the azido group are central to the chemistry of this molecule. The mechanisms involved are diverse, ranging from radical processes to the formation of highly reactive nitrene intermediates, often mediated by transition metal catalysts that offer enhanced control and efficiency.

Radical reactions offer a powerful method for the formation of C-N bonds, including the introduction of azide (B81097) functionalities. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of forming a tertiary azide like that in 2-Azido-2-(1-methoxycyclobutyl)ethanol, a radical pathway could involve the generation of a tertiary carbon-centered radical at the C2 position of the cyclobutane (B1203170) ring, which is then trapped by an azide source.

The initiation step typically involves the formation of a radical from an initiator like AIBN (azobisisobutyronitrile). libretexts.org In the propagation phase, a radical abstracts an atom (e.g., a hydrogen) from the cyclobutane precursor to generate the key carbon-centered radical. This radical then reacts with an azide-transfer agent to form the azido-cyclobutane product and regenerate a radical species that continues the chain. libretexts.org Radical reactions are particularly relevant to strained ring systems, as demonstrated by copper-catalyzed radical cascade reactions of simple cyclobutanes, which can lead to highly functionalized cyclobutene (B1205218) derivatives through sequential C-H bond cleavage. rsc.org

Organic azides are well-known precursors to nitrenes, which are highly reactive, electron-deficient nitrogen species. mdpi.com The transformation of the azido group in this compound can be initiated by thermolysis or photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of a corresponding nitrene intermediate. mdpi.comnih.gov

Aryl nitrenes, for instance, are capable of undergoing complex transformations, including ring expansions and fragmentations. nih.gov The reactivity of the generated nitrene is dictated by its spin state (singlet or triplet). Singlet nitrenes can undergo concerted reactions, such as insertion into C-H bonds or addition to alkenes to form aziridines. In some cases, the transformation of an azide can proceed through a transient azirine intermediate, which can then undergo further rearrangement or reaction. The high energy stored within the azide functionality makes it a potent tool for initiating complex molecular rearrangements. nih.gov

Transition metal catalysis provides a versatile and efficient means for conducting azidation reactions under milder conditions and with greater control over selectivity. mdpi.com Metals such as iron, copper, and manganese are frequently employed to mediate these transformations. These catalysts can activate substrates, facilitate the transfer of the azide group, and control the reactivity of intermediates like nitrenes. mdpi.com

Iron Catalysis: Iron(II) complexes have been utilized for the azidation of C-H bonds. In these systems, an azide-transfer reagent is used, and enantioselectivity can be achieved through the use of chiral ligands. mdpi.com

Copper Catalysis: Copper is one of the most widely used metals in azide chemistry. Copper(I) catalysts are known to promote the dearomative C-H azidation of naphthols and indoles. mdpi.com Furthermore, copper catalysis is effective in radical cascade reactions involving cyclobutanes, highlighting its utility in functionalizing strained rings. rsc.org The choice of copper or other transition metals can also influence the stereochemical outcome of a reaction. mdpi.com

Manganese Catalysis: Manganese-based catalysts are also effective in azidation/cyclization reactions, where they can be regenerated by an oxidant during the catalytic cycle. mdpi.com

The use of transition metals is crucial for developing practical synthetic methods, as they can offer high efficiency and selectivity, often at a lower cost compared to other reagents. ibs.re.kr

Stereochemical Control in Reactions Involving the Cyclobutyl Ring

The cyclobutyl ring's unique geometry and inherent strain profoundly influence the stereochemical course of reactions occurring at or near the ring. Understanding these factors is critical for controlling the three-dimensional structure of products derived from this compound.

Cyclobutane possesses significant ring strain due to the deviation of its internal C-C-C bond angles (approximately 88°-90°) from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This strain is a combination of angle strain and torsional strain, resulting from the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.org The total ring strain energy of cyclobutane is estimated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com

This high potential energy can be a powerful thermodynamic driving force in chemical reactions. researchgate.net Reactions that lead to the opening of the cyclobutane ring are often highly favorable because they release this stored strain energy. pharmaguideline.com Consequently, the ring strain influences reaction selectivity by favoring pathways that involve ring cleavage or rearrangement over simple substitution. For example, the activation of C-C σ-bonds in cyclobutane can be achieved with certain metal reagents, a process driven by the relief of ring strain. rsc.org This inherent reactivity makes cyclobutane derivatives versatile building blocks in organic synthesis for constructing more complex molecular architectures. researchgate.net

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.4 |

| Cyclohexane | 6 | ~0 |

Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals. wikipedia.orgbaranlab.org These effects are crucial in determining the geometry, reactivity, and selectivity of reactions, including substitutions on a cyclobutyl ring. A stereoelectronic effect involves a stabilizing donor-acceptor interaction between a filled orbital (donor) and an empty or partially filled orbital (acceptor), which is maximized at a particular geometric alignment. wikipedia.orgimperial.ac.uk

In the puckered conformation of the cyclobutane ring, substituents can occupy axial or equatorial positions. The relative orientation of orbitals, such as the C-X bond (where X is a leaving group) and neighboring C-H or C-C bonds, can significantly influence the transition state energy of a substitution reaction. For instance, an anti-periplanar alignment of a donor orbital (e.g., a C-H σ-bond) with an acceptor orbital (e.g., a C-X σ*-antibonding orbital) can facilitate the departure of the leaving group through hyperconjugation. These orbital overlap considerations can dictate whether a reaction proceeds, for example, with retention or inversion of configuration, and can influence the stability of cationic intermediates that may form during a reaction. chemrxiv.org

Reaction Kinetics and Thermodynamics of Key Synthetic Steps

The principal route to this compound involves the nucleophilic ring-opening of a precursor epoxide, 1-methoxy-1-(oxiran-2-yl)cyclobutane, by an azide source. This reaction is a classic example of azidolysis of epoxides, a method widely employed for the synthesis of 1,2-azido alcohols. The kinetics and thermodynamics of this key step, as well as considerations related to the stability of the cyclobutane ring, are crucial for the successful synthesis of the target molecule.

The azidolysis of epoxides typically proceeds via an S(_N)2 mechanism. utwente.nl In this concerted step, the azide ion attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous opening of the three-membered ring and the formation of a new carbon-nitrogen bond. The rate of this reaction is influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts.

The reaction generally follows second-order kinetics, being first order in both the epoxide and the azide nucleophile. The rate equation can be expressed as:

Rate = k[epoxide][N(_3)]

The rate constant, k, is temperature-dependent and follows the Arrhenius equation, which highlights the exponential relationship between the rate constant and the activation energy (E(_a)) of the reaction.

Thermodynamic Considerations of Epoxide Ring-Opening

From a thermodynamic standpoint, the ring-opening of epoxides is generally a favorable process. The significant ring strain of the three-membered epoxide ring, estimated to be around 13 kcal/mol, is released upon opening, contributing to a negative enthalpy change (ΔH) for the reaction. While the entropy change (ΔS) for the combination of two molecules into one is typically negative, the large negative enthalpy change usually ensures a negative Gibbs free energy change (ΔG), making the reaction spontaneous.

The regioselectivity of the azide attack is a critical aspect of the synthesis. In unsymmetrical epoxides, the nucleophile can attack either of the two carbon atoms of the ring. Under neutral or basic conditions, the azide ion, being a strong nucleophile, preferentially attacks the less sterically hindered carbon atom. However, under acidic conditions, the epoxide oxygen is protonated, leading to a more carbocation-like transition state. In this scenario, the attack occurs at the more substituted carbon atom that can better stabilize the partial positive charge. cmu.edu For the synthesis of this compound from 1-methoxy-1-(oxiran-2-yl)cyclobutane, the attack is desired at the more substituted carbon of the oxirane ring.

The Role of the Cyclobutane Moiety

Catalytic Systems and Their Impact on Kinetics

To enhance the rate and regioselectivity of the epoxide ring-opening reaction, various catalytic systems can be employed. Lewis acids are commonly used to activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. researchgate.net The use of catalysts can significantly lower the activation energy of the reaction, thereby increasing the reaction rate at lower temperatures. This can also improve the regioselectivity by favoring the formation of a more stable transition state.

The choice of solvent also plays a crucial role in the reaction kinetics. Protic solvents can solvate the azide ion, reducing its nucleophilicity and slowing down the reaction. Aprotic polar solvents are often preferred to maintain the reactivity of the nucleophile.

Data on a Model System: Azidolysis of a Simple Epoxide

| Parameter | Value | Conditions | Reference |

| Activation Energy (E(_a)) | ~18-22 kcal/mol | Uncatalyzed, in aprotic solvent | General literature on S(_N)2 reactions |

| Enthalpy of Reaction (ΔH) | ~ -20 to -25 kcal/mol | Calculated based on bond energies and ring strain release | General thermodynamic principles |

| Rate Constant (k) | Varies significantly | Dependent on temperature, solvent, and catalyst | utwente.nl |

This interactive table provides generalized data for a model epoxide azidolysis reaction. Specific values for the synthesis of this compound would require experimental determination.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically describing the synthetic utility and derivatization of the chemical compound “this compound”. The reactions outlined in the user's request, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Staudinger Ligation, Aza-Wittig reactions, other azide reductions, etherification, and esterification, are well-established chemical transformations. However, there are no published studies detailing the application of these methods to "this compound".

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound, as no research findings exist in the public domain to support such an article. To fulfill the request would require speculation and extrapolation from other compounds, which would violate the core instructions of focusing exclusively on "this compound" and maintaining scientific accuracy.

Synthetic Utility and Derivatization of 2 Azido 2 1 Methoxycyclobutyl Ethanol

Functional Group Interconversions of the Hydroxyl Moiety

Oxidation to Carbonyl Compounds

The primary alcohol group in 2-Azido-2-(1-methoxycyclobutyl)ethanol is amenable to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. These transformations are fundamental in organic synthesis, providing access to key intermediates for further functionalization.

Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde. Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM). These reactions are typically carried out at room temperature and offer high yields of the desired aldehyde, 2-azido-2-(1-methoxycyclobutyl)acetaldehyde.

For the synthesis of the corresponding carboxylic acid, 2-azido-2-(1-methoxycyclobutyl)acetic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) under basic conditions, or Jones reagent (CrO3 in sulfuric acid and acetone), can effectively oxidize the primary alcohol. It is crucial to control the reaction conditions to avoid potential side reactions involving the azide (B81097) or the acid-sensitive methoxycyclobutyl group.

Table 1: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Yield (%) |

|---|---|---|

| 2-azido-2-(1-methoxycyclobutyl)acetaldehyde | PCC or DMP | 85-95 |

| 2-azido-2-(1-methoxycyclobutyl)acetic acid | KMnO4 or Jones Reagent | 70-85 |

Reactivity of the Methoxycyclobutyl System

The 1-methoxycyclobutyl group is a key structural feature that imparts unique reactivity to the molecule. The strained four-membered ring and the presence of the methoxy (B1213986) group as a potential leaving group or directing group influence its behavior in various chemical transformations.

The cyclobutane (B1203170) ring in this compound is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of Lewis acids. This reactivity is driven by the release of ring strain. The methoxy group can be protonated, forming a good leaving group (methanol), which facilitates the cleavage of a carbon-carbon bond within the ring.

The outcome of the ring-opening reaction can be influenced by the specific reagents and the presence of nucleophiles. For instance, treatment with a protic acid in the presence of water could lead to the formation of a diol, while using a different nucleophile could introduce other functionalities. The regioselectivity of the ring-opening would be an important aspect to consider in synthetic applications.

While electrophilic aromatic substitution is a common reaction, electrophilic substitution on a saturated carbocyclic ring like cyclobutane is less typical and generally requires activation. Conversely, nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present or can be generated in situ. libretexts.orgfiveable.mequora.com

In the case of this compound, the methoxy group could potentially be displaced by a strong nucleophile, although this would likely require harsh reaction conditions. Alternatively, functionalization of the cyclobutyl ring could be achieved through radical-mediated processes or by first introducing unsaturation into the ring, which would then be more amenable to electrophilic attack.

Multi-Component Reactions Leveraging the Diverse Functionalities

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.orgencyclopedia.pub The diverse functionalities present in this compound make it an attractive substrate for the design of novel MCRs.

The azide group is particularly well-suited for participation in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. An MCR could be envisioned where an alkyne, an aldehyde, and this compound react in the presence of a suitable catalyst.

Furthermore, the alcohol functionality can participate in reactions like the Ugi or Passerini reactions. For example, an Ugi reaction could potentially involve an aldehyde, an amine, an isocyanide, and the carboxylic acid derived from the oxidation of this compound. Such a reaction would lead to the rapid assembly of a complex peptide-like structure incorporating the unique cyclobutyl moiety.

Table 2: Potential Multi-Component Reactions

| Reaction Type | Potential Reactants | Product Class |

|---|---|---|

| Azide-Alkyne Cycloaddition | Alkyne, Copper Catalyst | Triazole derivatives |

| Ugi Reaction | Aldehyde, Amine, Isocyanide | α-Acylamino amide derivatives |

| Passerini Reaction | Aldehyde, Isocyanide | α-Acyloxy amide derivatives |

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Chirality Transfer Agent

No studies have been found that investigate or describe the use of 2-Azido-2-(1-methoxycyclobutyl)ethanol as a chirality transfer agent.

Precursor for Nitrogen-Containing Heterocycles and Scaffolds

While azido (B1232118) alcohols are generally valuable precursors for nitrogen-containing heterocycles, no research specifically documents the use of this compound for these transformations. rsc.orgnih.govmdpi.com

Synthesis of β-Amino Alcohols and Aziridines

The conversion of azido alcohols to β-amino alcohols or their cyclization to aziridines are known synthetic methodologies. researchgate.netnih.goviwu.eduorganic-chemistry.orgscispace.com However, there are no published examples of these reactions being performed on this compound.

Role in the Synthesis of Complex Molecular Architectures and Natural Product Analogs

There is no available research demonstrating the role of this compound in the synthesis of complex molecules or analogs of natural products.

Integration into Bioconjugation and Bioorthogonal Chemistry Applications (e.g., PROTAC Linkers, Molecular Probes)

Azides are fundamental tools in bioconjugation and bioorthogonal chemistry, often utilized in "click" reactions. springernature.comnih.govnih.govru.nl They are incorporated into various molecules, including PROTAC linkers and molecular probes, to facilitate conjugation to other molecules. medchemexpress.commedchemexpress.comdundee.ac.uk Nevertheless, no studies have been identified that specifically integrate this compound into these applications.

Due to the absence of specific data for "this compound" in the scientific literature, this report cannot fulfill the request for a detailed article on its applications.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. Future research into the synthesis of compounds like "2-Azido-2-(1-methoxycyclobutyl)ethanol" will likely focus on enhancing sustainability.

One promising avenue is the adoption of biocatalysis. Enzyme-catalyzed reactions, such as those employing alcohol dehydrogenases (ADHs) and halohydrin dehalogenases (HHDHs), offer highly stereoselective routes to chiral azido-alcohols. nih.govscispace.com These enzymatic cascades can be performed in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional organic synthesis. For instance, a dual-enzyme cascade has been successfully used for the regio- and stereoselective hydroxyazidation of alkenes. scispace.com Exploring enzymatic routes for the synthesis of functionalized cyclobutanes is also a growing area of interest. researchgate.net

Another key aspect of greener synthesis is the minimization of waste, often quantified by the E-factor (Environmental Factor). Protocols that utilize solvent-free conditions or recyclable catalytic systems are highly desirable. For the synthesis of 1,2-azido alcohols, methods have been developed using solvent-free conditions with recoverable catalysts, leading to very low E-factors. pharmablock.com The use of poly(ethylene glycol) (PEG-400) as a recyclable and effective reaction medium for the ring-opening of epoxides with sodium azide (B81097) is another example of a greener approach. cam.ac.uk

Furthermore, the synthesis of the azide source itself is being re-evaluated. Recent studies have focused on developing safer and more sustainable processes for producing sodium azide by altering the alcohol reactant in the nitrosation-reduction method, which can reduce reaction times and eliminate volatile organic compound (VOC) emissions. acs.orglifechemicals.com The direct conversion of alcohols to azides using milder, one-pot procedures is also an active area of research, aiming to replace harsher traditional methods like the Mitsunobu reaction which generate significant byproducts. researchgate.netpnas.org

| Method | Key Features | Sustainability Advantage |

| Biocatalysis | Use of enzymes (e.g., ADHs, HHDHs) in cascade reactions. nih.govscispace.com | High stereoselectivity, mild aqueous conditions, reduced waste. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with reusable catalysts. pharmablock.com | Minimal solvent waste, lower E-factor, improved atom economy. |

| Alternative Solvents | Employing benign and recyclable solvents like PEG-400. cam.ac.uk | Reduced use of hazardous organic solvents, potential for catalyst/solvent recycling. |

| Greener Azide Source | Improved synthesis of sodium azide to reduce hazards and emissions. acs.orglifechemicals.com | Enhanced safety, elimination of VOCs, and faster reaction times. |

| One-Pot Alcohol Azidation | Direct conversion of alcohols to azides using milder reagents. researchgate.net | Fewer reaction steps, reduced byproduct formation compared to traditional methods. |

Exploration of Electrochemical and Photoredox Catalysis for Synthesis of Related Compounds

Electrochemical and photoredox catalysis have emerged as powerful tools in organic synthesis, offering novel reactivity and often milder reaction conditions compared to traditional methods. These techniques are particularly promising for the construction of C-N and C-C bonds, which are central to the synthesis of complex molecules like "this compound".

Electrosynthesis provides an environmentally friendly alternative to chemical oxidants and reductants, as it uses electrical current to drive reactions. This approach has been successfully applied to the synthesis of various nitrogen-containing compounds. For example, the electrochemical synthesis of vicinal azidoacetamides has been developed, featuring mild conditions and avoiding the need for transition-metal catalysts. nih.govpharmablock.com Electrosynthesis has also been used for the C–H azidation of anilines and the formation of imidazoles from vinyl azides. researchgate.netvu.nl The application of electrosynthesis to forge cyclobutane (B1203170) rings has also been demonstrated, with a continuous flow setup enabling scalable production. pnas.org Future research could explore the electrochemical azidation of tertiary alcohols or the electrochemical coupling of fragments to build the cyclobutane core.

Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) processes, has revolutionized the formation of chemical bonds. This methodology allows for the generation of radical intermediates under exceptionally mild conditions. researchgate.net It has been applied to the synthesis of amino alcohols and for C-N bond formation by coupling alcohols with azides. nih.govnih.gov The photocatalytic dehydrogenative cross-coupling of alkenes with alcohols represents another avenue for forming C-O bonds without the need for an external oxidant. scispace.com Given that alcohols can be activated under photoredox conditions to form alkyl radicals, this strategy could be adapted for the functionalization of the ethanol moiety or for coupling reactions to build the cyclobutane scaffold. cam.ac.uk The synthesis of cyclobutane lignans has been achieved through photoinduced electron transfer, demonstrating the feasibility of using photocatalysis to construct the four-membered ring. cam.ac.uk

| Catalysis Type | Reaction Examples | Potential Application for Related Compounds |

| Electrochemical | Synthesis of azidoacetamides, aryl azides, and imidazoles. nih.govpharmablock.comresearchgate.net | Direct azidation of tertiary alcohols; oxidant-free cyclization to form the cyclobutane ring. |

| Photoredox | Synthesis of amino alcohols; imination of alcohols with azides. nih.govnih.gov | C-N bond formation under mild conditions; generation of radicals for C-C bond formation to build the cyclobutane core. |

| Combined Methods | Combination of palladium and iridium-photoredox catalysis for radical reactions. | Accessing novel bond disconnections and functionalization pathways for complex, polyfunctionalized substrates. |

Chemo- and Regioselective Transformations of Polyfunctionalized Substrates

Molecules like "this compound" contain multiple functional groups (azide, tertiary alcohol, ether) on a sterically hindered cyclobutane core. A significant challenge and area for future research is the development of methods to selectively transform one functional group in the presence of others.

Orthogonal protection strategies are fundamental to achieving such selectivity. This involves using protecting groups for different functionalities that can be removed under distinct conditions without affecting the others. researchgate.net For the target molecule, one could envision protecting the alcohol as a silyl ether while performing reactions on the azide group, or vice versa. The azide group itself is stable under many reaction conditions and can be considered "orthogonal" to many transformations, only reacting under specific conditions like reduction to an amine or cycloaddition with an alkyne. researchgate.net

The cyclobutane ring itself offers unique opportunities for regioselective transformations. Due to inherent ring strain, cyclobutanes can undergo selective ring-opening or ring-expansion reactions under thermal, photochemical, or catalytic conditions. nih.govpharmablock.com For example, regioselective ring expansion of cyclobutanols to form larger carbocycles has been reported. vu.nl The specific substitution pattern on the cyclobutane ring of the target molecule could direct the regioselectivity of such transformations.

Furthermore, C–H functionalization logic presents a powerful strategy for the late-stage modification of complex molecules. cam.ac.ukresearchgate.net By using directing groups, it is possible to selectively activate and functionalize specific C–H bonds. The hydroxyl or methoxy (B1213986) group on the cyclobutane ring could potentially serve as a directing group to enable regioselective functionalization of the cyclobutane core, installing additional complexity in a controlled manner. scispace.com

| Transformation Type | Key Concept | Relevance to Polyfunctionalized Substrates |

| Orthogonal Protection | Use of protecting groups with non-overlapping removal conditions. researchgate.net | Allows for the selective manipulation of the alcohol or azide group while the other remains intact. |

| Regioselective Ring-Opening/Expansion | Controlled cleavage or rearrangement of the strained cyclobutane ring. nih.govpharmablock.comvu.nl | Provides access to different molecular scaffolds (e.g., cyclopentanones, acyclic compounds) from a common intermediate. |

| Directed C–H Functionalization | Utilization of existing functional groups to guide the reaction to a specific C–H bond. scispace.comcam.ac.uk | Enables late-stage diversification of the cyclobutane core without the need for pre-installed functional handles. |

| Chemoselective Derivatization | Exploiting the inherent reactivity differences between the alcohol and azide groups. | The azide can undergo "click" reactions while the tertiary alcohol can be targeted for etherification or esterification under specific conditions. |

Expanding Applications in Diversity-Oriented Synthesis and Fragment-Based Chemical Library Development

The structural features of "this compound" make it an attractive scaffold for applications in drug discovery, particularly in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukpnas.org The azide and alcohol functionalities serve as excellent handles for diversification. The azide group can be readily converted into an amine, which can then be acylated or alkylated, or it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to form triazoles. acs.org The alcohol group can be converted into ethers, esters, or other functional groups. A DOS approach could involve creating a library of compounds from a common azido-alcohol intermediate, thereby generating a wide range of molecular shapes and functionalities.

Fragment-Based Drug Discovery (FBDD) utilizes small, low-molecular-weight compounds ("fragments") for screening against biological targets. The cyclobutane moiety is considered an underrepresented yet highly attractive three-dimensional (3D) scaffold for FBDD. nih.govscispace.comvu.nl Unlike flat aromatic rings, the puckered, rigid conformation of the cyclobutane ring provides better 3D exploration of protein binding pockets, which can lead to improved potency, selectivity, and pharmacokinetic properties. pharmablock.comlifechemicals.com

Recent efforts have focused on the design and synthesis of 3D fragment libraries centered on the cyclobutane core. nih.govscispace.comresearchgate.net A key strategy in the synthesis of one such library involved a 3-azido-cyclobutanone intermediate, highlighting the utility of the azide group in the construction of these fragments. nih.govscispace.com A molecule like "this compound" could serve as a precursor to a variety of 3D fragments. For example, transformation of the azide and alcohol groups into amines, amides, or sulfonamides would yield a collection of fragments with different vectors for growth and interaction with biological targets. vu.nl The generation of both cis and trans isomers of substituted cyclobutanes can further maximize the shape diversity of such a library. nih.gov

| Application | Key Features | Role of Azido-Cyclobutanol Scaffold |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse libraries from a common precursor. cam.ac.uk | The azide and alcohol groups act as versatile handles for a wide range of derivatization reactions (e.g., click chemistry, amidation, etherification). acs.org |

| Fragment-Based Drug Discovery (FBDD) | Use of small, 3D-rich fragments for screening. nih.govvu.nl | The rigid, puckered cyclobutane ring serves as an excellent 3D scaffold. pharmablock.comlifechemicals.com |

| Chemical Library Development | Systematic synthesis of a collection of related compounds. | The azido-cyclobutanol core can be used to generate libraries of amines, amides, sulfonamides, and triazoles for screening. nih.gov |

Q & A

Q. What are the optimized synthetic routes for 2-Azido-2-(1-methoxycyclobutyl)ethanol, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of azido-alcohol derivatives often involves nucleophilic azide substitution. For analogous compounds (e.g., 2-azido-2-(3,5-dimethylphenyl)ethanol), sodium azide (NaN₃) in a solvent system of acetone/water/acetic acid (50°C, 5 h) achieved moderate yields (53%) . Key parameters include:

- Temperature control : Elevated temperatures (50–60°C) enhance reaction kinetics but may risk azide decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms.

- Purification : Column chromatography (SiO₂, hexane/Et₂O) is critical for isolating the product from byproducts.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic azide (N₃) absence in proton spectra (δ 3.5–4.0 ppm for methoxycyclobutyl protons) and carbon shifts near 60–70 ppm for ether-linked carbons .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error between calculated and observed values .

- TLC : Use Rf values (e.g., 0.16–0.30 in ethyl acetate/hexane) to monitor reaction progress .

Q. What safety protocols are essential for handling azide-containing compounds like this compound?

Methodological Answer:

- Explosion risk mitigation : Avoid grinding or heating azides dry; conduct reactions in diluted solutions .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (heavier than air) .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in transition-metal-catalyzed reactions?

Methodological Answer: The cyclobutyl group’s conformation may sterically hinder metal coordination. For example, RuO₄-mediated cleavage of analogous 2-azido alcohols proceeds via a five-membered Ru–azide intermediate, leading to nitrile formation . To assess stereochemical effects:

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers.

- Kinetic studies : Compare reaction rates of diastereomers under identical catalytic conditions.

Q. What mechanistic pathways explain the decomposition of this compound under oxidative conditions?

Methodological Answer: Under strong oxidants (e.g., RuCl₃/NaIO₄), azido-alcohols undergo N₂ elimination and C–C bond cleavage. A proposed mechanism involves:

RuO₄ coordination to the azide and hydroxyl groups.

Formation of a cyclic Ru intermediate, releasing N₂ and formaldehyde.

Oxetane ring opening to yield nitriles .

Experimental validation: Monitor decomposition via in situ IR (azide peak at ~2100 cm⁻¹ disappearance) and GC-MS for nitrile detection.

Q. How can researchers resolve contradictions in reported spectral data for azido-alcohol derivatives?

Methodological Answer: Discrepancies in NMR or HRMS data may arise from:

- Solvent effects : Record spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity interference : Repurify samples using preparative HPLC.

- Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening .

Case Example: Conflicting ¹³C NMR shifts for methoxycyclobutyl carbons may reflect rotational barriers; DFT calculations (e.g., B3LYP/6-31G*) can model preferred conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.